molecular formula C16H26O2S B8590162 2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol CAS No. 55109-77-8

2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol

Cat. No. B8590162
CAS RN: 55109-77-8
M. Wt: 282.4 g/mol
InChI Key: OAZQWQKKUXXSAF-UHFFFAOYSA-N
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Patent
US04108831

Procedure details

Using the equipment described in Example I, 2,6-ditertiary butyl-4-mercaptophenol (50 grams) was dissolved in 90 millimeters of ethanol (denatured alcohol) and 30 millimeters of benzene. A solution of 12 grams of KOH in 60 millimeters of ethanol was added under a nitrogen blanket. 2-Chloroethanol (19 grams) was slowly added dropwise at room temperature. The combination was reacted for three hours and then diluted with benzene and washed with water. The volatiles were then stripped off.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([SH:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].Cl[CH2:20][CH2:21][OH:22]>C(O)C.C1C=CC=CC=1>[C:12]([C:7]1[CH:8]=[C:9]([S:11][CH2:20][CH2:21][OH:22])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:16])([CH3:15])([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)S)C(C)(C)C)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
ClCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The combination was reacted for three hours
Duration
3 h
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)SCCO)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.